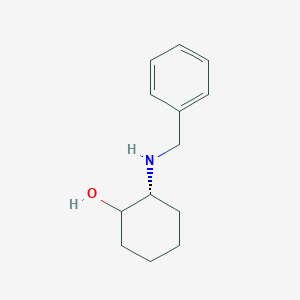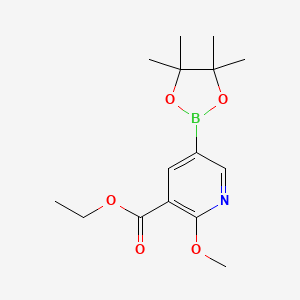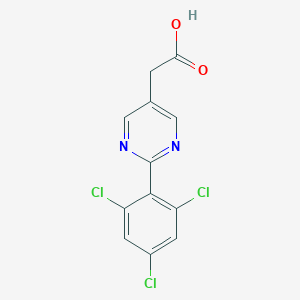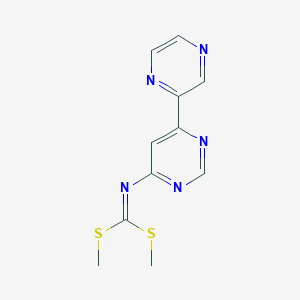
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate is a heterocyclic compound that features both pyrazine and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate typically involves the reaction of 4-chloropyrimidine with pyrazine derivatives under reflux conditions in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The pyrimidine ring is more reactive towards nucleophilic substitution compared to the pyrazine ring.
Oxidation and reduction: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and interaction with other molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride and ethanol as the solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential ligand for coordination compounds, which can be used in drug development.
Biological Studies: The compound’s interaction with biological molecules is of interest for developing new therapeutic agents.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Wirkmechanismus
The mechanism of action of Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can interact with biological targets, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and the nature of the coordination complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrrolo[2,3-d]pyrimidine: Used as an α-amylase inhibitor for antidiabetic applications.
Uniqueness
Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to its dual pyrazine and pyrimidine rings, which provide distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new coordination complexes and exploring novel therapeutic applications .
Eigenschaften
CAS-Nummer |
1221974-20-4 |
|---|---|
Molekularformel |
C11H11N5S2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1,1-bis(methylsulfanyl)-N-(6-pyrazin-2-ylpyrimidin-4-yl)methanimine |
InChI |
InChI=1S/C11H11N5S2/c1-17-11(18-2)16-10-5-8(14-7-15-10)9-6-12-3-4-13-9/h3-7H,1-2H3 |
InChI-Schlüssel |
CHZRMJDXJDELIB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC1=NC=NC(=C1)C2=NC=CN=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



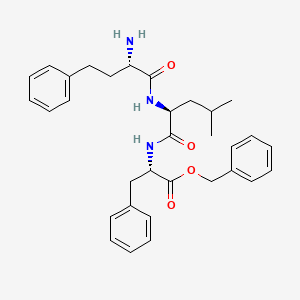


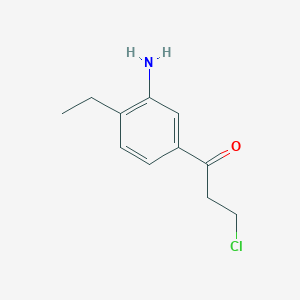
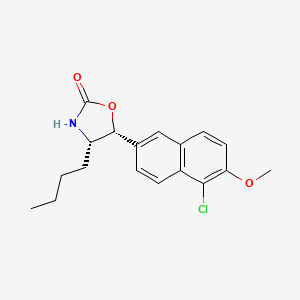

![(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B14051752.png)
